

Application Note: Quantification of Gatifloxacin Impurities in Pharmaceutical Formulations

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Compound of Interest		
Compound Name:	N-Methyl Gatifloxacin-d3	
Cat. No.:	B565250	Get Quote

AN-GTX-IMP-001

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] The quality, safety, and efficacy of pharmaceutical products are paramount, making the identification and quantification of impurities a critical aspect of the drug development and manufacturing process. Regulatory bodies like the ICH require stringent control over impurities.[3] This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of gatifloxacin and its related substances in pharmaceutical formulations. The method is stability-indicating, capable of resolving degradation products generated under various stress conditions.

Analytical Principle

The primary analytical technique employed is RP-HPLC with UV detection.[1][4] This method separates gatifloxacin from its impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The separated compounds are then detected by a UV detector at a wavelength where all analytes exhibit significant absorbance. The method's specificity is demonstrated through forced degradation studies, which involve subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[5][6] This ensures that any degradant peak does not interfere with the quantification of the active pharmaceutical ingredient (API) or its known



impurities. For structural elucidation of unknown impurities, HPLC can be coupled with mass spectrometry (HPLC-MS).[7][8]

Experimental ProtocolsPreparation of Solutions

- Diluent Preparation: Combine 500 mL of HPLC-grade water and 500 mL of HPLC-grade acetonitrile in a 1:1 volume ratio. Filter the mixture through a 0.45 μm membrane filter and degas by sonication for 15-20 minutes.[1]
- Standard Stock Solution Preparation (Gatifloxacin):
 - Accurately weigh approximately 35.0 mg of Gatifloxacin working standard into a 100 mL volumetric flask.[1]
 - Add about 50 mL of diluent and sonicate until the standard is completely dissolved.
 - Allow the solution to cool to room temperature.
 - Dilute to the mark with diluent and mix thoroughly.
- Working Standard Solution for Assay:
 - Transfer 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
 - Dilute to volume with diluent and mix well.
 - Further transfer 1.0 mL of this solution into a 10 mL volumetric flask.
 - Dilute to the final volume with diluent and mix. This yields a standard solution for analysis.
 [1]
- Sample Preparation (from Tablets):
 - Weigh and finely powder the contents of at least 10 gatifloxacin tablets.[9]
 - Accurately weigh a portion of the powder equivalent to a single tablet dose and transfer it to a suitable volumetric flask.



- Add a sufficient volume of diluent to dissolve the active ingredient, followed by mechanical shaking or sonication for approximately 30 minutes.[9]
- \circ Dilute to volume with the diluent, mix well, and filter the solution through a 0.45 μ m syringe filter to remove excipients.
- Dilute the filtered solution with the diluent to achieve a final concentration within the linear range of the method.

Chromatographic Conditions

A validated RP-HPLC method is outlined below.[1]

Parameter	Condition
HPLC System	Waters e2695 with Empower3 software or equivalent
Column	Zorbax Eclipse C18, 50 x 4.6 mm, 5 μm
Mobile Phase	Channel A: 0.1% Trifluoroacetic acid in waterChannel B: Acetonitrile(Gradient program may be required for optimal separation)
Flow Rate	1.0 mL/min[1]
Column Temperature	35°C[1]
Sample Temperature	25°C[1]
Injection Volume	10 μL[1]
Detector	UV-Vis Detector
Detection Wavelength	220 nm[1]
Run Time	Approximately 20 minutes

Forced Degradation Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[6]



Acid Degradation:

- Dissolve the gatifloxacin sample in a solution of 0.1 M HCl.
- Keep the solution at room temperature or heat gently for a specified period.
- Neutralize the solution with an equivalent amount of 0.1 M NaOH.
- Dilute with diluent to the target concentration and analyze.

Base Degradation:

- Dissolve the gatifloxacin sample in a solution of 0.1 M NaOH.
- Keep the solution at room temperature or heat gently for a specified period.
- Neutralize the solution with an equivalent amount of 0.1 M HCl.
- Dilute with diluent to the target concentration and analyze.

Oxidative Degradation:

- Dissolve the gatifloxacin sample in a solution of 6% hydrogen peroxide (H₂O₂).[5]
- Store the solution at room temperature for a specified period, protected from light.
- Dilute with diluent to the target concentration and analyze. Studies have shown gatifloxacin degrades by up to 8.45% under oxidative stress.[5]

Thermal Degradation:

- Expose the solid drug substance to dry heat in an oven (e.g., 60-80°C) for a defined period.
- Dissolve the heat-stressed sample in diluent, dilute to the target concentration, and analyze.
- Photolytic Degradation:



- Expose the drug substance (solid or in solution) to UV and visible light in a photostability chamber.
- Prepare the sample by dissolving it in diluent to the target concentration and analyze.

Data Presentation

Table 1: Quantitative Performance of the HPLC Method

The following table summarizes typical validation parameters for the quantification of gatifloxacin impurities.

Parameter	Result	Reference
Linearity Range	0.1 - 25 μg/mL (R² = 0.999)	[10]
Limit of Detection (LOD)	1.73 ng/mL (in human plasma)	[10]
Limit of Quantitation (LOQ)	5.77 ng/mL (in human plasma)	[10]
Accuracy (Recovery)	98.0% - 102.0%	[4]
Precision (Intra-day %RSD)	0.14% - 1.67%	[10]
Precision (Inter-day %RSD)	0.32% - 1.80%	[10]

Table 2: Known Impurities and Degradation Products

This table lists some of the identified impurities of gatifloxacin. Retention times (RT) are method-dependent.



Impurity Identifier	Chemical Name	Typical RT (min)[1]	Notes
Gatifloxacin	1-cyclopropyl-6-fluoro- 8-methoxy-7-(3- methylpiperazin-1- yl)-4-oxoquinoline-3- carboxylic acid	5.344	Active Pharmaceutical Ingredient
Impurity A	N/A	10.687	Process impurity or degradant
Impurity B	N/A	8.454	Process impurity or degradant
Impurity C	N/A	13.018	Process impurity or degradant
Impurity D	N/A	4.286	Process impurity or degradant
Impurity E	N/A	11.128	Process impurity or degradant
DMP	1-cyclopropyl-6-fluoro- 1,4-dihydro-8- methoxy-7-(1- piperazinyl)-4-oxo-3- quinolinecarboxylic acid	N/A	Mass is 14 units less than gatifloxacin.[7][8]

Visualizations



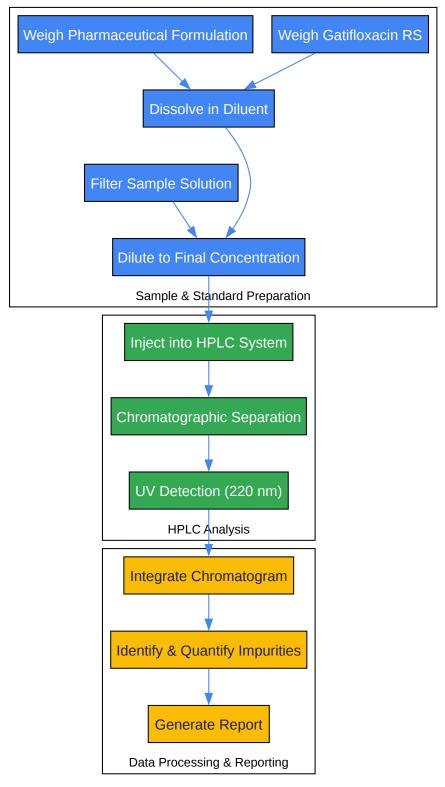


Figure 1: General Workflow for Gatifloxacin Impurity Analysis

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Caption: General Workflow for Gatifloxacin Impurity Analysis.



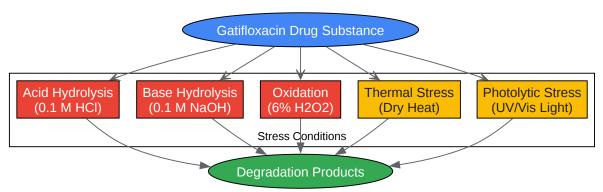


Figure 2: Forced Degradation Stress Conditions

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